N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
Overview
Description
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. The compound is commonly referred to as MNPA and is a derivative of acrylamide. MNPA has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The exact mechanism of action of MNPA is not fully understood, but it is believed to act through multiple pathways. MNPA has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, MNPA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNPA has been found to possess unique biochemical and physiological effects that make it a promising candidate for use in scientific research. The compound has been shown to possess potent antioxidant properties and has been found to scavenge free radicals in vitro. Additionally, MNPA has been found to possess potent antifungal properties and has been shown to inhibit the growth of various fungal strains in vitro.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, MNPA has been found to possess potent biological properties, making it a promising candidate for use in various scientific studies. However, MNPA also has some limitations for use in lab experiments. The compound is relatively expensive, and large-scale synthesis may be challenging. Additionally, MNPA has been found to be toxic at high concentrations, which may limit its use in some studies.
Future Directions
There are several future directions for research on MNPA. One potential area of study is the development of MNPA-based drugs for the treatment of cancer and inflammation. Additionally, MNPA may be useful as a tool for studying the mechanisms of cancer cell growth and inflammation. Further research is also needed to fully understand the biochemical and physiological effects of MNPA and its potential applications in various fields.
Scientific Research Applications
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. The compound has been found to possess potent anticancer properties and has been shown to inhibit the growth of various cancer cell lines in vitro. MNPA has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
(E)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-15-11-13(20(22)23)8-9-14(15)18-17(25)19-16(21)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,21,25)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLSGTKMFGKLIF-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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